Clindamycin B
Description
Properties
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQYIIRIOVIPLI-MHXMMLMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18323-43-8 | |
| Record name | Clindamycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLINDAMYCIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN07ZJ4G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Clindamycin B mechanism of action"
An In-Depth Technical Guide on the Core Mechanism of Action of Clindamycin
Executive Summary
Clindamycin, a semisynthetic lincosamide antibiotic, exerts its therapeutic effect by inhibiting bacterial protein synthesis. This is achieved through a high-affinity interaction with the 50S subunit of the bacterial ribosome, a critical component of the cellular protein synthesis machinery. By binding within the peptidyl transferase center (PTC), clindamycin sterically obstructs the proper positioning of transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This guide provides a detailed examination of the molecular interactions, binding kinetics, and the experimental methodologies used to elucidate this mechanism.
Core Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action for clindamycin is the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect at typical concentrations and a bactericidal effect at higher concentrations.[1][2][3] The process is highly specific to the prokaryotic ribosome, which accounts for its selective toxicity against bacteria.
The overall inhibitory pathway can be summarized as follows:
Caption: High-level overview of Clindamycin's mechanism of action.
Clindamycin binds to the 23S rRNA component of the 50S ribosomal subunit.[4] This interaction occurs at the peptidyl transferase center (PTC), the active site responsible for catalyzing peptide bond formation.[5][6] The binding of the drug physically blocks the progression of the nascent peptide chain and interferes with the binding of aminoacyl-tRNA at the A-site and peptidyl-tRNA at the P-site.[5][6]
Molecular Binding Site and Interactions
High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) have precisely mapped the clindamycin binding pocket within the PTC.[1][7][8] The drug establishes a network of interactions with specific nucleotides of the 23S rRNA, primarily within domain V.
Key interactions include:
-
Hydrogen Bonds: The galactose sugar moiety of clindamycin forms several hydrogen bonds with nucleotides A2058, A2059, A2503, and G2505.[5][9] The bridging amine group can also form a hydrogen bond with the ribose of G2505.[7]
-
Van der Waals Contacts: The drug makes extensive van der Waals contacts with the ribosome, which contribute significantly to binding affinity. The hydrophobic propyl group is desolvated through packing interactions with C2452.[7][10]
-
Steric Interference: The propyl pyrrolidinyl portion of clindamycin extends towards the A-site, where it sterically clashes with the incoming aminoacyl-tRNA, preventing its correct positioning for peptide bond formation.[5][7]
Caption: Molecular interactions between Clindamycin and the 23S rRNA.
Kinetic analyses have revealed a two-step binding mechanism. Clindamycin first forms an initial, competitive "encounter complex" (CI) at the ribosomal A-site. This complex then slowly isomerizes to a more stable, tighter complex (C*I), where the drug is positioned nearer to the P-site, leading to a decreased velocity of peptide bond formation.[11][12]
Quantitative Analysis of Inhibition
The inhibitory potency of clindamycin has been quantified using various in vitro assays. Cell-free translation systems are commonly employed to determine the concentration of the drug required to inhibit protein synthesis by 50% (IC50).
| Parameter | Organism/System | Value | Reference |
| IC50 | Staphylococcus aureus cell-free translation system | 0.07 ± 0.002 µg/mL | [13] |
| IC50 | Escherichia coli cell-free translation system | 0.6 ± 0.06 µg/mL | [13] |
These data demonstrate that clindamycin is significantly more potent against the ribosomes of Gram-positive bacteria like S. aureus compared to Gram-negative bacteria such as E. coli.[13] This difference in potency may be attributed to factors beyond ribosomal binding, such as cell permeability.[13]
Experimental Protocols for Mechanism Elucidation
The detailed mechanism of clindamycin has been uncovered through a combination of structural biology, biochemical, and microbiological techniques.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These structural methods provide atomic-level resolution of the antibiotic bound to the ribosome.
-
Principle: Determine the three-dimensional structure of the clindamycin-ribosome complex.
-
Methodology:
-
Purification: High-purity 70S ribosomes or 50S subunits are isolated from bacterial cultures (e.g., E. coli, S. aureus).[13]
-
Complex Formation: The purified ribosomes are incubated with an excess of clindamycin to ensure saturation of the binding site.
-
Crystallization (X-ray): The ribosome-drug complex is crystallized using techniques like vapor diffusion.[10]
-
Vitrification (Cryo-EM): The complex is flash-frozen in a thin layer of vitreous ice.[8][14]
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, or the vitrified sample is imaged in a transmission electron microscope.[8][13]
-
Structure Determination: Diffraction patterns (X-ray) or particle images (Cryo-EM) are processed to reconstruct a 3D electron density map, into which the atomic model of the complex is built and refined.[8][9]
-
Chemical Footprinting
This biochemical technique identifies the specific rRNA nucleotides that are in close contact with the bound antibiotic.
-
Principle: A bound drug protects the rRNA nucleotides in its binding site from modification by chemical probes.
-
Methodology: A detailed workflow is outlined below. The probes used are typically dimethyl sulfate (DMS), which modifies accessible adenines and cytosines, and kethoxal, which modifies accessible guanines.[11]
Caption: Experimental workflow for chemical footprinting analysis.
In Vitro Translation Inhibition Assay
This assay directly measures the functional impact of the antibiotic on protein synthesis.
-
Principle: Quantify the synthesis of a reporter protein (e.g., luciferase) in a cell-free system in the presence of varying concentrations of clindamycin.
-
Methodology:
-
System Preparation: A cell-free extract containing all necessary translation components (ribosomes, tRNAs, enzymes) is prepared from the target bacterium (e.g., S. aureus).[13]
-
Assay Setup: The extract is mixed with a messenger RNA (mRNA) template for a reporter protein, amino acids, an energy source, and serial dilutions of clindamycin.
-
Incubation: The reaction is incubated to allow for protein synthesis.
-
Quantification: The amount of synthesized reporter protein is measured (e.g., via luminescence for luciferase).
-
Data Analysis: The results are plotted against drug concentration to determine the IC50 value.[13]
-
Conclusion
The mechanism of action of clindamycin is a well-characterized process centered on the targeted inhibition of the bacterial ribosome. By binding to a specific site on the 23S rRNA within the peptidyl transferase center, clindamycin effectively arrests protein synthesis by sterically hindering the catalytic process of peptide bond formation. This detailed molecular understanding, derived from advanced structural and biochemical studies, is fundamental for comprehending its antibacterial activity and provides a critical foundation for addressing challenges such as antibiotic resistance and the development of next-generation antimicrobial agents.
References
- 1. Clindamycin - Wikipedia [en.wikipedia.org]
- 2. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 6. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of the Escherichia coli ribosome with antibiotics bound near the peptidyl transferase center explain spectra of drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Seeing antibiotics in action inside a pathogenic bacterium | EMBL [embl.org]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Clindamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin is a semi-synthetic lincosamide antibiotic derived from lincomycin. It is a widely utilized antimicrobial agent effective against a range of Gram-positive and anaerobic bacteria.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of clindamycin, with a special focus on its mechanism of action, resistance patterns, and the underlying experimental methodologies. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Pharmacokinetics
Clindamycin exhibits favorable pharmacokinetic properties, including rapid absorption and wide distribution in body tissues. Its metabolism is primarily hepatic, with excretion through both renal and fecal routes.
Absorption
Clindamycin is rapidly and almost completely absorbed following oral administration, with a bioavailability of approximately 90%.[1][4] The presence of food does not significantly affect its absorption.[5] Peak serum concentrations are typically reached within 45 to 60 minutes after oral ingestion.[5] When administered intramuscularly, peak concentrations are achieved in about 1 to 3 hours.[5] Intravenous infusion results in the immediate attainment of peak serum levels.[5]
Distribution
Clindamycin is widely distributed throughout the body, including bone, but does not readily cross the blood-brain barrier to enter the cerebrospinal fluid.[4][6] It exhibits concentration-dependent protein binding, ranging from 60% to 94%, primarily to alpha-1-acid glycoprotein.[4]
Metabolism
The liver is the primary site of clindamycin metabolism, mainly through the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[4][5][6] The major metabolites are clindamycin sulfoxide (an oxidative metabolite) and N-desmethylclindamycin.[4][5][6]
Excretion
Clindamycin and its metabolites are excreted in both urine and feces. Approximately 10% of the bioactive drug is eliminated in the urine, and about 3.6% is excreted in the feces, with the remainder being inactive metabolites.[4][6] The elimination half-life of clindamycin is approximately 2.5 to 3 hours in adults and children.[4][5]
Table 1: Summary of Clindamycin Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~90% | [1][4] |
| Time to Peak Concentration (Oral) | 45-60 minutes | [5] |
| Protein Binding | 60-94% (concentration-dependent) | [4] |
| Volume of Distribution | 43-74 L | [4] |
| Primary Metabolism | Hepatic (CYP3A4, CYP3A5) | [4][5][6] |
| Elimination Half-life | 2.5-3 hours | [4][5] |
| Excretion | Urine (~10% active), Feces (~3.6% active) | [4][6] |
Pharmacodynamics
The pharmacodynamic profile of clindamycin is characterized by its bacteriostatic action, which can become bactericidal at higher concentrations. Its efficacy is primarily linked to the duration for which the drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen.
Mechanism of Action
Clindamycin exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[1][5] It binds to the 23S rRNA component of the 50S ribosomal subunit, thereby interfering with the translocation step of peptide chain elongation.[1][7] This action prevents the ribosome from moving along the messenger RNA (mRNA), halting the synthesis of essential proteins required for bacterial growth and replication.[3]
Spectrum of Activity
Clindamycin is effective against a variety of bacteria, including:
-
Gram-positive aerobes: Staphylococcus aureus (including some methicillin-resistant strains), Streptococcus pneumoniae, and Streptococcus pyogenes.[1]
-
Anaerobic bacteria: Bacteroides fragilis.[8]
Macrolide-Lincosamide-Streptogramin B (MLSB) Resistance
A significant aspect of clindamycin's pharmacodynamics is the potential for cross-resistance with macrolides (e.g., erythromycin) and streptogramin B antibiotics.[1] This phenomenon, known as MLSB resistance, can be either constitutive (cMLSB) or inducible (iMLSB).[9][10]
-
Mechanism: MLSB resistance is primarily mediated by the erm gene, which encodes for a methylase enzyme that modifies the 23S rRNA at the antibiotic binding site.[9][11] This modification reduces the affinity of all three classes of antibiotics to the ribosome.
-
Inducible Resistance: In iMLSB resistance, the erm gene is only expressed in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin.[1][10] This means that while a bacterium may initially appear susceptible to clindamycin in vitro, treatment can fail in vivo if an inducing macrolide is also present, or if spontaneous mutations lead to constitutive expression of the resistance gene.[10]
Table 2: Minimum Inhibitory Concentrations (MICs) for Selected Pathogens
| Pathogen | MIC Range (μg/mL) | Reference |
| Staphylococcus aureus | 0.016 - >256 | [7] |
| Streptococcus pneumoniae | 0.002 - >256 | [7] |
| Streptococcus pyogenes | <0.015 - >64 | [7] |
| Bacteroides fragilis | 0.25 - 512 | [12] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of clindamycin against various bacterial strains is a crucial pharmacodynamic parameter. A standard method for its determination is the agar dilution method.
Protocol: Agar Dilution Method
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, known concentration of clindamycin.
-
Bacterial Inoculum Preparation: The bacterial isolates to be tested are cultured to a standardized density (e.g., 0.5 McFarland standard).
-
Inoculation: A small, standardized volume of each bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific bacteria being tested.
-
MIC Determination: The MIC is recorded as the lowest concentration of clindamycin that completely inhibits the visible growth of the bacterium.
In Vivo Efficacy Studies in Animal Models
Animal models are essential for evaluating the in vivo efficacy of antibiotics. A common model for assessing the activity of clindamycin is the murine systemic infection model.
Protocol: Murine Systemic Infection Model
-
Animal Model: A cohort of mice is used for the study.
-
Induction of Infection: Mice are intraperitoneally inoculated with a lethal dose of a pathogenic bacterium, such as Staphylococcus aureus.
-
Treatment Administration: At a specified time post-infection, different groups of mice are treated with varying doses of clindamycin, typically administered subcutaneously or intravenously. A control group receives a placebo.
-
Monitoring and Outcome Assessment: The survival rate and motor performance of the mice in each group are monitored over a defined period.
-
Data Analysis: The efficacy of clindamycin is determined by comparing the survival rates and other clinical parameters of the treated groups with the control group.
Visualizations
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Clindamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Experimental Workflow: MIC Determination via Agar Dilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.
Logical Relationship: Inducible MLSB Resistance
Caption: The logical pathway of inducible MLSB resistance to Clindamycin.
References
- 1. Clindamycin - Wikipedia [en.wikipedia.org]
- 2. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clindamycin: Uses, Dosage & Side Effects - Drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 8. droracle.ai [droracle.ai]
- 9. Resistance of Group B Streptococcus to Selected Antibiotics, Including Erythromycin and Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Failure of Clindamycin To Eradicate Infection with Beta-Hemolytic Streptococci Inducibly Resistant to Clindamycin in an Animal Model and in Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin Resistance [pdb101.rcsb.org]
- 12. drugs.com [drugs.com]
An In-depth Technical Guide to the Solubility and Stability of Clindamycin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of Clindamycin B. This compound is primarily recognized as a process-related impurity and a potential degradation product of Clindamycin, a lincosamide antibiotic. A thorough understanding of its physicochemical properties is crucial for the development, manufacturing, and quality control of Clindamycin-based pharmaceutical products.
Chemical Identity and Physical Properties
This compound is structurally similar to Clindamycin, differing by the substitution of an ethyl group for the propyl group on the pyrrolidine ring. This structural difference influences its physicochemical properties, including solubility and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-methyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside | PubChem |
| Molecular Formula | C₁₇H₃₁ClN₂O₅S | PubChem |
| Molecular Weight | 410.96 g/mol | PubChem |
| CAS Number | 18323-43-8 | PubChem |
| Appearance | White to off-white solid | BOC Sciences |
Solubility Profile
Quantitative solubility data for this compound is not extensively available in peer-reviewed literature, likely due to its status as a minor impurity. However, qualitative descriptions and information regarding its phosphate salt provide some insight into its solubility characteristics.
Table 2: Qualitative Solubility of this compound and its Phosphate Salt
| Compound | Solvent | Solubility | Source |
| This compound | Chloroform | Slightly Soluble | ChemicalBook Safety Data Sheet |
| Dichloromethane | Slightly Soluble | ChemicalBook Safety Data Sheet | |
| Methanol | Slightly Soluble | ChemicalBook Safety Data Sheet | |
| This compound 2-Phosphate Ammonium Salt | Methanol | Slightly Soluble[1] | Benchchem |
| Water | Slightly Soluble[1] | Benchchem |
The phosphate salt, this compound 2-phosphate, is noted to have enhanced water solubility compared to the parent compound, a common strategy to improve the aqueous solubility of drug molecules for formulation purposes.[1]
Stability Profile and Degradation Pathways
This compound is often identified in stability studies of Clindamycin and its derivatives, particularly under forced degradation conditions. While specific kinetic data for the degradation of isolated this compound is limited, its formation as a degradation product provides clues about its stability.
Clindamycin itself exhibits maximum stability in the pH range of 3-5.[2][3] It is known to be susceptible to degradation under acidic, basic, and oxidative stress.[2] this compound-2-phosphate has been identified as a principal degradation product of Clindamycin 2-phosphate in bulk drug and formulations, particularly under conditions of heat and pH changes.[1][4] This suggests that the pathways leading to the formation of this compound and its derivatives are relevant to the overall stability of Clindamycin drug products.
Forced degradation studies on Clindamycin phosphate have shown the formation of various impurities, including this compound phosphate, under conditions such as exposure to 3% hydrogen peroxide and humidity.[5][6]
Diagram 1: Relationship of this compound to Clindamycin
Caption: Structural relationship between Clindamycin and this compound.
Experimental Protocols
The analysis of this compound is typically performed as part of the impurity profiling of Clindamycin. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
Stability-Indicating HPLC Method for the Determination of Clindamycin and Related Substances (including this compound)
This protocol is a composite based on several published methods for the analysis of Clindamycin and its impurities.[2][3][7]
Objective: To separate and quantify Clindamycin and its related substances, including this compound, in a drug substance or product, demonstrating the stability-indicating nature of the method.
Materials and Reagents:
-
Clindamycin reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Ammonium hydroxide or other suitable base for pH adjustment
-
Water (HPLC grade)
-
Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 6.0) and an organic modifier (e.g., acetonitrile). A typical mobile phase composition could be a mixture of acetonitrile, phosphate buffer, and water.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40-45 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the Clindamycin reference standard in the mobile phase or a suitable diluent.
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a system suitability solution containing both Clindamycin and this compound to demonstrate adequate resolution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the drug substance or product in the diluent to a known concentration.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat the sample with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the sample with an appropriate concentration of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature for a defined period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample with hydrogen peroxide (e.g., 3%) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 105 °C) for a defined period.
-
Photolytic Degradation: Expose the drug substance or solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis:
-
Inject the standard solutions, sample solutions, and degraded sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Evaluation:
-
Identify the peaks corresponding to Clindamycin and this compound based on their retention times compared to the reference standards.
-
Calculate the amount of this compound and other impurities in the undegraded and degraded samples.
-
Evaluate the peak purity of the Clindamycin peak in the degraded samples to ensure no co-elution with degradation products.
-
Diagram 2: Experimental Workflow for Stability Testing
References
- 1. This compound 2-Phosphate Ammonium Salt | 54887-31-9 | Benchchem [benchchem.com]
- 2. Clindamycin Impurity (Sulfone) | 887402-22-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. emergingstandards.usp.org [emergingstandards.usp.org]
- 6. emergingstandards.usp.org [emergingstandards.usp.org]
- 7. Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Clindamycin B
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the biological activity of Clindamycin B. It details its mechanism of action, antimicrobial spectrum, and the key experimental protocols used for its evaluation, with a focus on quantitative data and procedural workflows.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other lincosamide antibiotics, functions by arresting bacterial protein synthesis. Its primary target is the 50S subunit of the bacterial ribosome. The binding is reversible and primarily bacteriostatic, though bactericidal effects can be observed at higher concentrations.[1][2]
This compound binds to the 23S rRNA component of the 50S subunit, at or near the peptidyl transferase center (PTC).[3][4] This interaction sterically interferes with the correct positioning of the aminoacyl-tRNA at the ribosomal A-site and the peptidyl-tRNA at the P-site.[5] The consequence is the inhibition of peptide bond formation and the disruption of ribosomal translocation, which effectively halts the elongation of the nascent polypeptide chain, leading to the cessation of bacterial growth.[2][6] The binding site for lincosamides overlaps with those for macrolides and streptogramin B, which can result in cross-resistance.[3][4]
References
- 1. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clindamycin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 6. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Analysis of Clindamycin B in Pharmaceutical Formulations
Abstract
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Clindamycin B, a key related substance of Clindamycin, in various pharmaceutical formulations. The described protocol offers a robust and efficient workflow for researchers, scientists, and drug development professionals engaged in quality control and stability testing of Clindamycin-based drug products. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity for the accurate quantification of this compound. Detailed experimental protocols for sample preparation of injection and topical gel formulations, along with comprehensive LC-MS/MS parameters, are provided.
Introduction
Clindamycin is a widely used lincosamide antibiotic effective against a variety of bacterial infections. During its synthesis and storage, impurities such as this compound can arise.[1][2] Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. This application note details a specific and sensitive LC-MS/MS method for the analysis of this compound in pharmaceutical formulations, offering significant advantages in terms of speed and selectivity over traditional HPLC-UV methods.
Experimental
Instrumentation and Consumables
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid.
-
Standards: this compound and Clindamycin Hydrochloride reference standards. Lincomycin can be used as an internal standard.[3]
Standard Preparation
Reference standards of this compound and an internal standard (e.g., Lincomycin) are to be prepared in a suitable diluent, typically a mixture of the initial mobile phase components. A series of calibration standards are prepared by serial dilution to cover the expected concentration range of the impurity in the samples.
Sample Preparation
-
Accurately transfer a volume of the Clindamycin Phosphate injection solution equivalent to 25.0 mg of Clindamycin into a 5 mL volumetric flask.
-
Dilute to volume with the diluent (e.g., a mixture of mobile phase A and B) and mix thoroughly to obtain a stock solution.
-
Further dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with the diluent and mix well to achieve the final sample solution.
-
Accurately weigh an amount of the gel formulation and transfer it to a suitable container.
-
Add a precise volume of an appropriate extraction solvent (e.g., a mixture of acetonitrile and water) to disperse the gel.
-
Vortex or sonicate the mixture to ensure complete dissolution of the active ingredient and the impurity.
-
Centrifuge the sample to precipitate any insoluble excipients.
-
Collect the supernatant and, if necessary, perform a further dilution with the mobile phase to bring the concentration of this compound within the calibration range.
LC-MS/MS Method
Liquid Chromatography
The chromatographic separation is achieved using a gradient elution on a C18 column.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | (A representative gradient is provided below) |
| 0.0 - 1.0 min | 95% A |
| 1.0 - 5.0 min | Linear gradient to 5% A |
| 5.0 - 7.0 min | Hold at 5% A |
| 7.1 - 9.0 min | Return to 95% A and equilibrate |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization mode. The specific MRM transitions for this compound and a suitable internal standard are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 411.1 | 112.1 | To be optimized |
| Clindamycin | 425.2 | 126.1 | To be optimized |
| Lincomycin (IS) | 407.2 | 126.0 | To be optimized |
Note: The molecular weight of this compound is 410.97 g/mol . The precursor ion in positive ESI mode would be [M+H]+ at m/z 411.1. The product ion is inferred from the common fragmentation pathway of lincosamides, which often involves the cleavage of the amide bond, leading to a fragment representing the substituted pyrrolidine ring. For this compound, which has an ethyl group instead of a propyl group on the pyrrolidine ring compared to Clindamycin, a characteristic fragment would be at m/z 112.1. Collision energy should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters that should be validated for this method. The data presented here for Clindamycin is based on existing literature and should be established specifically for this compound during method validation.[4]
Table 1: Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | To be determined | > 0.99 |
| Clindamycin | 0.5 - 50 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low, Mid, High | < 15% | < 15% | 85 - 115% |
| Clindamycin | Low, Mid, High | < 10% | < 10% | 90 - 110% |
Table 3: Limits of Detection and Quantification
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | To be determined | To be determined |
| Clindamycin | Variable, typically low ng/mL range | Variable, typically low ng/mL range |
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship for impurity analysis.
Conclusion
The LC-MS/MS method described in this application note provides a rapid, sensitive, and selective approach for the quantitative analysis of this compound in pharmaceutical formulations. The detailed protocols for sample preparation and instrumental analysis, combined with the high selectivity of tandem mass spectrometry, make this method highly suitable for routine quality control and stability studies in the pharmaceutical industry. The provided workflow and logical diagrams offer a clear overview of the analytical process and its importance in ensuring drug product quality.
References
Application Notes and Protocols: Reference Standards for Clindamycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Clindamycin B is a key related substance and a specified impurity of Clindamycin, a lincosamide antibiotic.[1][2] The accurate identification and quantification of this compound are critical for ensuring the quality, safety, and efficacy of Clindamycin-based drug substances and products. These application notes provide essential information and protocols for the use of this compound reference standards in analytical testing.
Reference Standard Specifications
A reference standard is a highly purified compound used as a measurement base in analytical assays. The this compound reference standard is primarily used for the identification and quantification of this impurity in Clindamycin Hydrochloride and Clindamycin Phosphate raw materials and finished products.
Table 1: this compound Reference Standard Specifications
| Parameter | Specification | Source(s) |
| Chemical Name | Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-methyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside | [2] |
| Synonyms | Clindamycin Hydrochloride Impurity B, 7-Deoxy-7-chloro-N-demethyllincomycin | [2] |
| CAS Number | 18323-43-8 (for base) | [3] |
| Molecular Formula | C₁₇H₃₁ClN₂O₅S | [2] |
| Molecular Weight | 410.96 g/mol | [2] |
| Typical Purity | ≥95% (as-is basis) | Varies by supplier |
| Storage Conditions | Store at 2-8°C in a refrigerator, protected from light and moisture.[4] | [4][5] |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[5] | [5] |
Application Notes
Impurity Profiling and Quantification
The primary application of the this compound reference standard is in the chromatographic analysis of Clindamycin drug substances and products. Pharmacopeial methods, such as those outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate the control of related substances.[6][7] The reference standard is used to:
-
Identify the this compound peak in a chromatogram based on its retention time relative to the main Clindamycin peak.
-
Quantify the amount of this compound present, ensuring it does not exceed the limits specified in the monograph.
Analytical Method Validation
During the development and validation of new analytical methods for Clindamycin, the this compound reference standard is essential for demonstrating method specificity.[8][9][10] It is used to prove that the analytical procedure can unequivocally assess the analyte in the presence of its impurities. This involves spiking experiments where the reference standard is added to the Clindamycin sample to confirm peak separation and resolution.
Caption: Logical relationship of the this compound reference standard in quality control.
Experimental Protocols
Protocol 1: Quantification of this compound by Reverse-Phase HPLC
This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in a Clindamycin Hydrochloride drug substance.
Objective: To accurately quantify the percentage of this compound impurity relative to the Clindamycin active pharmaceutical ingredient (API).
A. Materials and Reagents
-
This compound Reference Standard
-
USP Clindamycin Hydrochloride Reference Standard[6]
-
Clindamycin Hydrochloride Test Sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Phosphoric Acid (AR Grade)
-
Purified Water (HPLC Grade)
B. Instrumentation
-
HPLC system with a UV detector (e.g., Agilent 1290 Infinity II, Waters Alliance e2695)[8][11]
-
Analytical Balance
-
Sonicator
-
pH Meter
C. Chromatographic Conditions The following conditions are based on established methods for analyzing Clindamycin and its related impurities.[6][8][11][12]
Table 2: Chromatographic Conditions for RP-HPLC Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm packing (L1)[6] |
| Mobile Phase | Mix acetonitrile, methanol, and a pH 3.0 potassium dihydrogen phosphate buffer. The exact ratio should be optimized to achieve system suitability. A common starting point is a mix of organic solvents and aqueous buffer.[7] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 40°C[8] |
| Detection Wavelength | 210 nm[6][13] or 205 nm[8] |
| Injection Volume | 10 - 20 µL[6][8] |
| Run Time | Sufficient to elute all components; typically 1.5 to 6 times the retention time of the main Clindamycin peak.[6][7] |
D. Preparation of Solutions
Caption: Workflow for preparing the this compound reference standard solution.
-
Standard Solution (for Identification):
-
Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the Mobile Phase. Mix well. This solution has a concentration of approximately 0.1 mg/mL.
-
-
Test Solution:
-
System Suitability Solution (SSS):
-
Prepare a solution in the Mobile Phase containing approximately 1.0 mg/mL of USP Clindamycin Hydrochloride RS and an appropriate concentration of this compound RS (e.g., 0.05 mg/mL) to demonstrate adequate resolution.[6]
-
E. Procedure
References
- 1. ovid.com [ovid.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound 2-Phosphate | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. drugfuture.com [drugfuture.com]
- 8. emergingstandards.usp.org [emergingstandards.usp.org]
- 9. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 11. academic.oup.com [academic.oup.com]
- 12. thaiscience.info [thaiscience.info]
- 13. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]
Application Note: Quantification of Clindamycin B in Bulk Clindamycin Hydrochloride Drug Substance by High-Performance Liquid Chromatography (HPLC)
Introduction
Clindamycin is a lincosamide antibiotic used to treat a variety of bacterial infections.[1][2] Clindamycin B is a known impurity in clindamycin bulk drug substance that is formed from lincomycin B, a normal by-product of the fermentation process used to produce the precursor, lincomycin.[2] Regulatory bodies require the monitoring and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for the quantification of this compound in bulk clindamycin hydrochloride is essential for quality control in pharmaceutical manufacturing.
This application note describes a detailed protocol for the quantification of this compound in bulk clindamycin hydrochloride drug substance using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is based on established analytical principles for the separation and quantification of clindamycin and its related substances.[3][4][5]
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram:
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
1. Materials and Reagents
-
Clindamycin Hydrochloride Bulk Drug Substance (Sample)
-
This compound Reference Standard
-
Clindamycin Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Potassium Hydroxide (AR Grade) or Phosphoric Acid (AR Grade) for pH adjustment
-
Water (HPLC Grade)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
The following chromatographic conditions are based on a typical reversed-phase HPLC method for the analysis of clindamycin and its related substances.[4]
| Parameter | Value |
| Column | Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm |
| Mobile Phase | A mixture of 45 volumes of acetonitrile and 55 volumes of a 6.8 g/L solution of potassium dihydrogen phosphate, with the pH adjusted to 7.5 with potassium hydroxide. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 40 °C |
| Run Time | Approximately twice the retention time of clindamycin to ensure elution of all impurities. |
4. Preparation of Solutions
4.1. Mobile Phase Preparation
-
Weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer solution to 7.5 using a potassium hydroxide solution.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing 450 mL of acetonitrile with 550 mL of the prepared phosphate buffer.
-
Degas the mobile phase by sonication or other suitable means before use.
4.2. Standard Solution Preparation
-
This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (e.g., 1 µg/mL): Dilute the this compound Stock Solution with the mobile phase to obtain a final concentration of approximately 1 µg/mL. This concentration may need to be adjusted based on the expected level of the impurity in the sample.
4.3. Sample Solution Preparation
-
Sample Stock Solution (e.g., 1000 µg/mL of Clindamycin HCl): Accurately weigh about 50 mg of the Clindamycin Hydrochloride bulk drug substance into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. A system suitability solution containing both clindamycin hydrochloride and this compound should be injected. The acceptance criteria should be established based on internal validation data.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 for the clindamycin peak. |
| Theoretical Plates | Not less than 2000 for the clindamycin peak. |
| Resolution | Minimum resolution of 1.5 between clindamycin and this compound peaks. |
| %RSD of Peak Areas | Not more than 2.0% for replicate injections of the standard solution. |
6. Data Analysis and Quantification
The amount of this compound in the bulk drug substance is calculated using the external standard method.
-
Calculation Formula:
Where:
-
Area_Sample is the peak area of this compound in the sample chromatogram.
-
Area_Standard is the average peak area of this compound from the working standard solution injections.
-
Conc_Standard is the concentration of the this compound working standard solution (in mg/mL).
-
Conc_Sample is the concentration of the Clindamycin Hydrochloride sample solution (in mg/mL).
-
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured format. Below are example tables for presenting method validation and sample analysis results.
Table 1: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 for this compound | ≥ 0.999 |
| Range (µg/mL) | 0.1 - 5.0 | - |
| LOD (µg/mL) | 0.03 | - |
| LOQ (µg/mL) | 0.1 | - |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
Table 2: Sample Analysis Results
| Sample Batch No. | This compound Peak Area | Calculated % this compound | Specification Limit |
| Batch A | [Insert Area] | [Insert %] | e.g., ≤ 0.5% |
| Batch B | [Insert Area] | [Insert %] | e.g., ≤ 0.5% |
| Batch C | [Insert Area] | [Insert %] | e.g., ≤ 0.5% |
Logical Relationships
The relationship between clindamycin and its common impurities, including this compound, is illustrated below.
Caption: Relationship of Clindamycin to its precursor and impurities.
The described HPLC method provides a reliable and robust approach for the quantification of this compound in bulk clindamycin hydrochloride drug substance. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results, which are crucial for maintaining the quality and safety of clindamycin-containing pharmaceutical products. The method should be fully validated according to ICH guidelines before its implementation in a quality control laboratory.
References
- 1. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]
- 2. ovid.com [ovid.com]
- 3. Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Clindamycin B in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of Clindamycin B, a close analog of the antibiotic Clindamycin. The procedure is adapted from established methods for the synthesis of Clindamycin from its precursor, Lincomycin. This compound is derived from Lincomycin B, which differs from Lincomycin A by the presence of an ethyl group instead of a propyl group on the pyrrolidine ring.
Introduction
Clindamycin is a semi-synthetic lincosamide antibiotic derived from Lincomycin.[1] It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide chain elongation.[2][3] this compound is the 7(S)-chloro-7-deoxylincomycin B derivative and is expected to exhibit a similar mechanism of action. This protocol outlines the necessary steps for the preparation of this compound from Lincomycin B, including the isolation of the starting material, the chlorination reaction, and the purification of the final product.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Lincomycin B | C₁₇H₃₂N₂O₆S | 392.51 | 2520-24-3 |
| This compound | C₁₇H₃₁ClN₂O₅S | 410.96 | 18323-43-8 |
| Clindamycin | C₁₈H₃₃ClN₂O₅S | 424.98 | 18323-44-9 |
Table 2: Summary of a Representative Synthesis Protocol for a Clindamycin Analog
| Parameter | Value/Condition | Reference/Note |
| Starting Material | Lincomycin Hydrochloride | [4] |
| Chlorinating Agent | Solid Phosgene (Triphosgene) | [4] |
| Solvent | Chloroform | [4] |
| Catalyst | Dimethylformamide (DMF) | [4] |
| Reaction Temperature | 30-50 °C | [4] |
| Reaction Time | 48 hours | [4] |
| Hydrolysis Reagent | Sodium Hydroxide | [4] |
| Purification Method | Crystallization | [4] |
| Reported Yield | ~90% (for Clindamycin) | [5] |
Note: This table is based on a protocol for Clindamycin synthesis and serves as a reference for the adapted this compound protocol.
Experimental Protocols
Preparation of Lincomycin B Hydrochloride (Starting Material)
Lincomycin B is often present as a co-product in fermentation broths of Streptomyces lincolnensis and can be isolated from commercial Lincomycin preparations.[6]
Methodology: Preparative High-Performance Liquid Chromatography (HPLC)
A preparative HPLC method can be employed to separate Lincomycin B from Lincomycin A.[7]
-
Column: A suitable reversed-phase preparative column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or dilute hydrochloric acid).[7]
-
Detection: UV at 210 nm.[7]
-
Procedure:
-
Dissolve the mixture of Lincomycin hydrochlorides in the initial mobile phase.[7]
-
Inject the solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the Lincomycin B peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The resulting solid can be further purified by crystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to yield pure Lincomycin B hydrochloride.[8]
-
Synthesis of this compound
This protocol is adapted from the synthesis of Clindamycin from Lincomycin. The key step is the nucleophilic substitution of the 7-hydroxyl group with a chlorine atom with inversion of configuration.[2]
Methodology: Chlorination using Thionyl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend Lincomycin B hydrochloride (1.0 equivalent) in an anhydrous aprotic solvent such as chloroform or dichloromethane.
-
Addition of Reagent: Cool the suspension in an ice bath. Slowly add thionyl chloride (approximately 2.0-3.0 equivalents) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture into a beaker containing crushed ice to quench the excess thionyl chloride.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base.
-
-
Formation of Hydrochloride Salt and Purification:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like acetone.
-
Add a solution of hydrochloric acid in an organic solvent (e.g., ethereal HCl or HCl in isopropanol) dropwise until the solution is acidic.
-
The this compound hydrochloride will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield the final product.
-
Characterization of this compound
-
Mass Spectrometry: The identity of the synthesized this compound can be confirmed by mass spectrometry. The expected molecular ion for the free base would be [M+H]⁺ at m/z 411.17.[9]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and stereochemistry of the final product. The spectra should be consistent with the structure of 7-chloro-7-deoxylincomycin B.
-
HPLC: The purity of the synthesized this compound can be determined by analytical HPLC.[10]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for this compound synthesis.
References
- 1. Clindamycin - Wikipedia [en.wikipedia.org]
- 2. Lincomycin - Wikipedia [en.wikipedia.org]
- 3. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Process for synthesizing clindamycin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. US4271266A - Process for preparing lincomycin - Google Patents [patents.google.com]
- 7. CN111116686A - Preparation method of lincomycin hydrochloride component B - Google Patents [patents.google.com]
- 8. CN110606865A - Preparation method of clindamycin hydrochloride impurity - Google Patents [patents.google.com]
- 9. This compound | C17H31ClN2O5S | CID 71776756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Clindamycin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell-based assays for the evaluation of Clindamycin B cytotoxicity. Detailed protocols for key assays are provided to ensure reproducible and accurate results.
Introduction
Clindamycin, a lincosamide antibiotic, has demonstrated potential cytotoxic effects in various cell types, indicating its potential for repositioning in therapeutic areas beyond infectious diseases, such as oncology. Accurate assessment of its cytotoxic profile is crucial for understanding its mechanism of action and for preclinical drug development. This document outlines protocols for three standard cell-based assays to quantify the cytotoxic effects of this compound: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.
Data Presentation: this compound Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, as determined by the assays described herein. These values serve as a reference for expected cytotoxic potency.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Glioblastoma (NGT41) | WST-1 | 72 | ~440 | [1] |
| Hepatocytes (Rat) | MTT | 24 | > 64 µg/mL* |
*Note: In this study, Clindamycin nanobiotics showed an IC50 of 45.8±2.45 µg/ml, while the conventional antibiotic was > 64 µg/ml. The molar concentration is not provided in the source.
Signaling Pathways Implicated in this compound Cytotoxicity
Current research suggests that this compound may exert its cytotoxic effects, at least in part, through the modulation of the mTOR (mechanistic target of rapamycin) signaling pathway.[1] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[2][3] Clindamycin has been observed to inhibit the mTORC1 complex, leading to downstream effects on protein synthesis and cell cycle progression.[1]
Experimental Protocols
The following section provides detailed, step-by-step protocols for assessing this compound cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
This compound stock solution
-
Target cells in culture
-
96-well tissue culture plates
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated (control) and untreated wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture supernatant, which is an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution
-
Target cells in culture
-
96-well tissue culture plates
-
Serum-free culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using serum-free medium for the final incubation with this compound to avoid background LDH activity from serum.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from untreated cells lysed with lysis buffer.
-
Background control: Culture medium alone.
-
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution
-
Target cells in culture
-
6-well tissue culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Populations:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
-
References
Troubleshooting & Optimization
Technical Support Center: Improving Clindamycin B Synthesis
Welcome to the technical support center for optimizing the synthesis of Clindamycin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during this compound synthesis, impacting your yield.
Issue 1: Low Yield of this compound in Fermentation
Q1: My Streptomyces culture is showing poor growth and low antibiotic production. What are the initial environmental parameters I should check?
A1: Suboptimal environmental conditions are a common cause of low yield. You should first verify and optimize the following parameters for your Streptomyces strain[1]:
-
Temperature: The optimal temperature for antibiotic production can differ from the optimal growth temperature. For many Streptomyces species, the ideal temperature for secondary metabolite production is around 35°C[1].
-
pH: The initial pH of the fermentation medium is critical. A neutral pH of 7.0 is often optimal for antibiotic production in Streptomyces[1].
-
Agitation Rate: Proper aeration and mixing are essential. An agitation rate of around 200 rpm is often effective[1].
Experimental Protocol: Optimization of Fermentation Conditions
-
Inoculum Preparation: Prepare a spore suspension or vegetative inoculum of your Streptomyces strain under sterile conditions.
-
Medium Preparation: Prepare a suitable production medium, such as Glucose Soybean Meal Broth[1]. Aliquot the medium into multiple flasks.
-
Parameter Variation:
-
Temperature: Inoculate a set of flasks and incubate them at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C) while keeping other parameters constant.
-
pH: Adjust the initial pH of the medium in another set of flasks to various levels (e.g., 5.0, 6.0, 7.0, 8.0) before inoculation.
-
Agitation: Place inoculated flasks in shakers set to different agitation speeds (e.g., 150 rpm, 200 rpm, 250 rpm).
-
-
Fermentation: Incubate the cultures for a set period, typically 7 days[1].
-
Analysis: At the end of the fermentation, harvest the broth and measure the biomass (e.g., dry cell weight) and the concentration of this compound using a suitable analytical method like HPLC.
Q2: I've optimized the basic environmental conditions, but the yield is still suboptimal. What's the next step?
A2: If basic fermentation parameters are optimized, consider precursor feeding strategies. The biosynthesis of this compound is a complex process, and the availability of specific precursors can be a limiting factor. Supplementing the culture medium with precursors can significantly enhance the yield[2][3].
Precursor Feeding Strategies
| Precursor | Rationale | Potential Impact on Yield |
| L-proline, L-tyrosine, L-alanine | These amino acids are precursors for the propylproline moiety of lincomycins. | Addition of L-proline has been shown to increase lincomycin production by 23%[4]. |
| Shikimic acid | An intermediate in the biosynthetic pathway of the amino acid moiety. | Can enhance the production of related secondary metabolites[2]. |
Experimental Protocol: Precursor Feeding Study
-
Culture Setup: Establish your Streptomyces culture under optimal fermentation conditions.
-
Precursor Addition: Prepare sterile stock solutions of the precursors to be tested. Add the precursors to the culture flasks at different concentrations and at various time points during the fermentation (e.g., at the beginning or at the onset of the stationary phase).
-
Control Group: Maintain a set of cultures without any precursor addition as a control.
-
Monitoring and Analysis: Monitor the culture growth and this compound production over time. Harvest samples at regular intervals and analyze for biomass and product concentration.
Issue 2: Inconsistent Yields Between Batches
Q3: I'm observing significant variability in this compound yield from one fermentation batch to another, even with consistent process parameters. What could be the cause?
A3: Batch-to-batch inconsistency can often be attributed to the genetic instability of the producing strain. Streptomyces species are known to undergo genomic changes, such as amplifications and deletions, which can affect secondary metabolite production[5].
Troubleshooting Strain Instability:
-
Strain Re-isolation: Re-isolate single colonies from your stock culture and screen them for antibiotic production to ensure you are starting with a high-producing variant.
-
Working Cell Bank: Create a well-characterized working cell bank from a high-producing isolate to ensure consistency in your starting material.
-
Inducing Resistant Mutations: A novel approach involves inducing combined drug-resistant mutations, which has been shown to significantly and stepwise increase antibiotic production in Streptomyces coelicolor[6]. Mutants resistant to streptomycin, gentamicin, or rifampin have shown a 1.6 to 3-fold increase in actinorhodin production[6].
Frequently Asked Questions (FAQs)
Q4: What is the relationship between Lincomycin A and this compound?
A4: Lincomycin B is often an undesirable by-product in the fermentation process aimed at producing Lincomycin A. Clindamycin is a semi-synthetic derivative of Lincomycin A, created by a chemical modification (7-chloro-7-deoxylincomycin)[7]. The structural difference between Lincomycin A and B lies in the alkyl side chain of the proline derivative moiety[7].
Q5: Can I improve the yield through genetic engineering of the producing strain?
A5: Yes, genetic engineering is a powerful tool. Understanding the biosynthetic gene cluster for lincomycin can allow for targeted modifications to enhance the production of the desired compound and potentially reduce the formation of by-products like Lincomycin B. Strategies can include overexpressing regulatory genes or knocking out competing pathways.
Q6: How can I efficiently separate this compound from the fermentation broth?
A6: Nanofiltration (NF) membranes can be effectively used for the separation and recovery of clindamycin from fermentation wastewater[8]. This process can concentrate the product, making subsequent purification steps more efficient. For example, a study demonstrated concentrating clindamycin from 220 mg/L to 1940 mg/L[8].
Visualizations
Caption: Troubleshooting workflow for addressing low this compound yield.
Caption: Biosynthetic and synthetic relationships of lincomycins.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 3. phcogrev.com [phcogrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic production in Streptomyces is organized by a division of labor through terminal genomic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Approach for Improving the Productivity of Antibiotic-Producing Strains by Inducing Combined Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recovery of clindamycin from fermentation wastewater with nanofiltration membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Clindamycin B Quantification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding matrix effects in the quantification of Clindamycin B.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds present in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS), these interfering components can either suppress or enhance the signal of this compound, leading to inaccurate and unreliable quantification.[2][3] This phenomenon is a significant concern in bioanalysis because it can compromise method precision and accuracy.[4] Ion suppression is the more commonly observed effect.[2]
Q2: What are the common causes of matrix effects in biological samples like plasma or serum?
A2: The most common sources of matrix effects in biological fluids are endogenous components such as phospholipids, salts, and proteins.[4] Phospholipids are particularly notorious for causing ion suppression in electrospray ionization (ESI) and fouling the mass spectrometer source.[2][5] Exogenous compounds, including anticoagulants, co-administered drugs, or dosing vehicles, can also contribute to matrix effects.[4]
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank, extracted matrix sample.[6][7] Any dip or rise in the baseline signal indicates at which retention times ion suppression or enhancement occurs.[7][8] This method is invaluable during method development to identify regions in the chromatogram susceptible to interference.[4][6]
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[4] It involves comparing the peak response of this compound spiked into a blank matrix extract with the response of the analyte in a neat (pure) solvent at the same concentration.[8][9] The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[10]
Q4: What is a suitable internal standard (IS) for this compound analysis to compensate for matrix effects?
A4: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard of this compound (e.g., d3-Clindamycin B).[5] A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will experience the same degree of ion suppression or enhancement.[5] If a SIL-IS is unavailable, a structural analog (e.g., Lincomycin) can be used, but it may not compensate for matrix effects as effectively if its retention time and ionization characteristics differ significantly from this compound.[11][12]
Troubleshooting Guide
Problem 1: Significant ion suppression is observed at the retention time of my this compound peak.
| Potential Cause | Recommended Solution |
| Co-elution with Phospholipids | Phospholipids are a major cause of ion suppression.[5] Improve your sample preparation to specifically remove them. Techniques like Solid-Phase Extraction (SPE) or specialized methods like HybridSPE-Phospholipid are more effective at removing phospholipids than simple Protein Precipitation (PPT) .[4] A study demonstrated a mean recovery of 92.2% for clindamycin using a phospholipid removal cartridge.[11] |
| Poor Chromatographic Resolution | Modify your HPLC method to separate the this compound peak from the suppression zone.[2][7] You can adjust the mobile phase composition, change the gradient profile, or try a different column chemistry (e.g., HILIC if using reverse-phase).[8] The goal is to ensure the analyte elutes in a "clean" region of the chromatogram.[7] |
| High Sample Concentration | If the assay sensitivity allows, simply diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[8] |
Problem 2: My results are imprecise and inaccurate across different sample lots.
| Potential Cause | Recommended Solution |
| Variable Matrix Effects | The composition of biological matrices can vary between individuals or lots, leading to inconsistent ion suppression.[10] Evaluate the matrix effect across at least six different lots of the biological matrix to ensure the method is robust. |
| Inappropriate Internal Standard | If your internal standard is not co-eluting closely with this compound, it cannot adequately compensate for variable matrix effects. The ideal solution is to use a stable isotope-labeled (SIL) internal standard.[5] If using an analog, ensure its retention time is as close as possible to this compound. |
| Suboptimal Sample Preparation | The chosen sample preparation method may not be sufficiently cleaning the samples. Re-evaluate your extraction method. While protein precipitation is fast, it often yields the "dirtiest" extracts.[2] Consider optimizing a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol for more thorough cleanup.[2][5] |
Problem 3: I am losing this compound signal, and I suspect more than just ion suppression.
| Potential Cause | Recommended Solution |
| Analyte Adsorption | This compound may be adsorbing to metal surfaces within the HPLC system, such as the column housing or frits. This can lead to poor peak shape and signal loss.[13] Consider using a metal-free or PEEK-lined column and system components, especially if you observe peak tailing.[13] |
| Poor Extraction Recovery | The issue may be inefficient extraction of this compound from the matrix, rather than just ion suppression. Determine the extraction recovery separately from the matrix effect. This is done by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. |
Quantitative Data on Sample Preparation
The choice of sample preparation is critical for minimizing matrix effects. While a direct head-to-head comparison for this compound is not available in a single study, the following table summarizes reported recovery data for Clindamycin using different techniques.
Disclaimer: The following data is compiled from different sources and does not represent a direct comparative study.
| Sample Preparation Method | Analyte | Matrix | Mean Recovery (%) | Source |
| Phospholipid Removal Cartridge (Phree) | Clindamycin | Plasma | 92.2% | [11] |
| Not Specified | Clindamycin | Not Specified | 87.7% | [14] |
| Solid-Phase Extraction (SPE) | Valsartan | Plasma | 96.8% | [11] |
| Liquid-Liquid Extraction (LLE) | Mesalamine | Plasma | 96.5% | [11] |
Note: Data for Valsartan and Mesalamine from the same study are included to show the typical efficiency of SPE and LLE methods.[11]
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This method identifies regions of ion suppression or enhancement in your chromatogram.
Materials:
-
HPLC system coupled to a mass spectrometer
-
Syringe pump
-
Tee-union
-
Standard solution of this compound (at a concentration that gives a stable, mid-range signal)
-
Blank matrix samples (e.g., human plasma), extracted using your intended sample preparation method
-
Reagent blank (extraction solvent processed like a sample)
Procedure:
-
System Setup:
-
Connect the outlet of the HPLC column to a tee-union.
-
Connect the syringe pump containing the this compound standard solution to the second port of the tee.
-
Connect the third port of the tee to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Begin the HPLC mobile phase flow under your desired chromatographic conditions.
-
Start the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 10-20 µL/min).
-
Monitor the this compound signal on the mass spectrometer until a stable, elevated baseline is achieved.
-
-
Injection and Analysis:
-
Inject the processed reagent blank onto the HPLC column and acquire data for the full chromatographic run time. This will establish the baseline with no matrix components.
-
Inject the extracted blank matrix sample.
-
Monitor the infused this compound signal throughout the run.
-
-
Data Interpretation:
-
Overlay the chromatograms from the reagent blank and the extracted matrix injections.
-
A consistent baseline in the matrix run indicates no matrix effect.
-
A decrease in the baseline signal indicates a region of ion suppression .
-
An increase in the baseline signal indicates a region of ion enhancement .
-
The goal is to adjust your chromatography so that the this compound analyte peak elutes in a region with no signal deviation.[7]
-
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
This method provides a numerical value for the extent of matrix effects.[9]
Materials:
-
Three sets of samples are required.
-
Blank biological matrix from at least 6 different sources.
-
This compound and Internal Standard (IS) stock solutions.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard of this compound and IS in the final mobile phase composition or reconstitution solvent. This represents 100% response with no matrix effect.
-
Set B (Post-Extraction Spike): Extract blank matrix samples first. Then, spike the resulting clean extract with this compound and IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with this compound and IS before the extraction process.
-
-
Analysis:
-
Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and IS.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE):
-
RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte Area in Set B / IS Area in Set B) / (Analyte Area in Set A / IS Area in Set A)
-
The coefficient of variation (CV%) of the IS-Normalized MF across different lots of matrix should be <15%.
-
-
Visualized Workflows
Caption: A systematic workflow for identifying, addressing, and validating matrix effects.
Caption: A decision tree to guide the selection of an appropriate sample preparation method.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Clindamycin B Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clindamycin B in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing signs of degradation. What are the primary factors I should consider?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, the solvent system used, and exposure to light.[1][2][3] Extreme pH values, elevated temperatures, and certain organic solvents can accelerate degradation.
Q2: What is the optimal pH range for maintaining the stability of Clindamycin in an aqueous solution?
A2: Clindamycin exhibits maximum stability in the pH range of 3 to 5.[2] The stability decreases significantly at pH values below 4.[2][3]
Q3: I'm observing a loss of potency in my this compound stock solution. How should I be storing it?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[4][5] For shorter periods, refrigeration at 4°C can also preserve stability.[6] Solutions of clindamycin in D5W or NS retained 90% of their initial concentration for at least 27.8 days at 4°C.[6]
Q4: I suspect my this compound has degraded. What are the likely degradation products?
A4: The degradation pathway of Clindamycin is pH-dependent.[2]
-
In acidic conditions (pH 0.4-4) , the major degradation pathway is the hydrolysis of the thioglycoside linkage, forming 1-dethiomethyl-1-hydroxy clindamycin and methyl mercaptan.[2]
-
In the pH range of 5-10 , the primary degradation pathway is the scission of the 7-(S)-Cl of clindamycin to form the 7-(R)-OH analog, lincomycin.[2] Other reported degradation processes include demethylation, desulfonylation, dechlorination, hydroxylation, and deamination.[7][8]
Q5: I need to prepare a this compound solution for a topical formulation. Which solvents should I consider for optimal stability?
A5: The choice of solvent significantly impacts stability. One study found that a formulation in a solvent containing 40% alcohol, acetone, polysorbate 20, fragrance, and water showed the best stability.[2][3] Conversely, a formulation with 48% isopropanol, polyoxyethylene ethers, acetone, salicylic acid, and allantoin demonstrated poorer stability.[2][3] In general, formulations in glass containers tend to be more stable than in plastic containers.[2][3]
Quantitative Stability Data
The following tables summarize the stability of Clindamycin and its phosphate salt under various conditions as reported in the literature.
Table 1: Stability of Clindamycin in Different Solutions and Temperatures
| Drug Form | Concentration | Diluent | Storage Temperature | Stability (Time to 90% Concentration) | Reference |
| Clindamycin | Not Specified | D5W or NS | Room Temperature (23°C) | At least 7.5 days | [6] |
| Clindamycin | Not Specified | D5W or NS | 4°C | At least 27.8 days | [6] |
| Clindamycin Phosphate | 6 and 12 mg/mL | Dextrose 5% or Sodium Chloride 0.9% | 25°C | At least 22 days | [9] |
| Clindamycin Phosphate | 6 and 12 mg/mL | Dextrose 5% or Sodium Chloride 0.9% | 5°C | At least 54 days | [9] |
| Clindamycin Phosphate | 6 and 12 mg/mL | Dextrose 5% or Sodium Chloride 0.9% | -10°C | At least 68 days | [9] |
| 1% Clindamycin Phosphate | 1% | Aqueous Solution | 5°C | > 180 days (91% remaining) | [10] |
| 1% Clindamycin Phosphate | 1% | Aqueous Solution | 25°C | > 180 days (90% remaining) | [10] |
| 1% Clindamycin Phosphate | 1% | Lotion | 5°C | > 180 days (92% remaining) | [10] |
| 1% Clindamycin Phosphate | 1% | Lotion | 25°C | > 180 days (88% remaining) | [10] |
Table 2: Results of Forced Degradation Studies on Clindamycin Phosphate
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.2 N HCl | 1 hour | 63.9% | [11] |
| Alkaline Hydrolysis | 0.2 N NaOH | 1 hour | 65.9% | [11] |
| Oxidative | Not Specified | Not Specified | Degraded | [11] |
| Thermal | 105°C | 1 hour | No degradation | [11] |
| Photolytic (UV) | UV light | 7 days | No degradation | [11] |
| Humidity | 90% RH | 7 days | No degradation | [11] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Clindamycin Phosphate
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify Clindamycin Phosphate and its degradation products.
1. Instrumentation:
-
HPLC system with a UV detector (e.g., Waters Alliance e2695, Agilent infinity 1260 series with PDA detector).[12]
-
Data acquisition and processing software (e.g., Empower).[12]
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C8, 5 µm, 250 x 4.6 mm.[12]
-
Mobile Phase: A gradient of Solution A (14 mL of phosphoric acid in 4000 mL of water) and Solution B (Acetonitrile).[12]
-
Flow Rate: 1.2 mL/min.[12]
-
Injection Volume: 20 µL.[12]
-
Column Temperature: 40°C.[12]
-
Autosampler Temperature: 10°C.[12]
-
Detection Wavelength: 205 nm.[12]
-
Glassware: Use low actinic glassware to protect solutions from light.[12]
3. Solution Preparation:
-
Diluent: Prepare by mixing Solution B and Solution A in a 20:80 (v/v) ratio.[12]
-
Standard Solution: Prepare a known concentration of Clindamycin Phosphate reference standard in the diluent.
-
Sample Solution: Dilute the Clindamycin Phosphate solution to be tested with the diluent to a final concentration of approximately 0.5 mg/mL.[12]
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Calculate the concentration of Clindamycin Phosphate in the sample by comparing the peak area with that of the standard.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies on this compound solutions to identify potential degradation products and pathways, as recommended by ICH guidelines.[13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or a mixture).[13]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Treat the stock solution with a suitable concentration of hydrogen peroxide (e.g., 3-30%).
-
Store at room temperature for a specified period (e.g., 24 hours).[1]
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the solution to UV light (e.g., not less than 200 w/m²) for a specified duration (e.g., 7 days).[11]
-
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
Visualizations
Caption: pH-dependent degradation pathways of Clindamycin.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. saudijournals.com [saudijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. goldbio.com [goldbio.com]
- 6. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iwaponline.com [iwaponline.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of clindamycin phosphate in dextrose and saline solutions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. Stability of Clindamycin Phosphate Lotion Prepared in Hospital Pharmacy [jstage.jst.go.jp]
- 11. tsijournals.com [tsijournals.com]
- 12. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Clindamycin B Purification Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Clindamycin B.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Chromatographic Purification Issues
Question: Why is there poor resolution between Clindamycin and this compound peaks in my reverse-phase HPLC?
Answer:
Poor resolution between Clindamycin and its impurities like this compound is a common issue. Several factors can contribute to this problem. Here are some potential causes and solutions:
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like lincosamides. Clindamycin has pKa values of approximately 7.6. Operating the mobile phase at a pH around this value can lead to peak broadening and poor separation.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Clindamycin. A lower pH (e.g., pH 2.5-4.0) will ensure that the amine groups are consistently protonated, leading to sharper peaks and improved resolution.
-
-
Organic Modifier Concentration: The percentage of the organic modifier (e.g., acetonitrile) in the mobile phase significantly impacts retention and selectivity.
-
Solution: Optimize the acetonitrile concentration. A lower percentage of acetonitrile will generally increase retention times and may improve the separation of closely eluting peaks. A gradient elution, where the concentration of the organic modifier is gradually increased, is often necessary to achieve a good separation of all impurities.
-
-
Column Chemistry: The choice of stationary phase is crucial.
-
Solution: A C18 or C8 column is typically used for Clindamycin purification. If you are experiencing co-elution, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano column.
-
Question: My this compound peak is tailing. What can I do to improve peak shape?
Answer:
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase and column overload.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of Clindamycin, leading to peak tailing.
-
Solution 1: Use an end-capped column to minimize the number of free silanol groups.
-
Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites and reduce their interaction with your analyte.
-
Solution 3: As mentioned previously, operating at a low pH (e.g., 2.5-4.0) will protonate the silanol groups and reduce their interaction with the protonated analyte.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume. For preparative chromatography, a loading study should be performed to determine the maximum sample load that can be applied without compromising resolution.
-
Crystallization Issues
Question: My this compound yield is low after crystallization. How can I improve it?
Answer:
Low crystallization yield can be due to several factors, including solvent choice, cooling rate, and supersaturation.
-
Solvent System: The choice of solvent is critical for achieving high yield and purity.
-
Solution: A mixture of a solvent in which Clindamycin is soluble (e.g., water, ethanol) and an anti-solvent in which it is less soluble (e.g., n-butanol, acetone) is often used. The ratio of solvent to anti-solvent needs to be optimized to control the solubility and induce crystallization at an appropriate rate. A common system is a mixture of n-butanol and water.
-
-
Cooling Rate: Rapid cooling can lead to the formation of small crystals and increased impurity entrapment, as well as leaving a significant amount of product in the mother liquor.
-
Solution: Employ a controlled, stepwise cooling profile. A slower cooling rate allows for the growth of larger, purer crystals and can improve the overall yield.
-
-
Seeding: The absence of nucleation sites can lead to a metastable solution where crystallization is delayed or incomplete.
-
Solution: Add a small amount of high-purity this compound seed crystals to the solution at the point of supersaturation to induce crystallization.
-
Question: The purity of my crystallized this compound is not meeting the required specifications. What could be the issue?
Answer:
Purity issues in crystallization often stem from the inclusion of impurities in the crystal lattice or inadequate removal of the mother liquor.
-
Impurity Inclusion: If impurities have similar structures to this compound, they can be incorporated into the growing crystal lattice.
-
Solution 1: Recrystallization is a common technique to improve purity. The impure crystals are dissolved in a minimal amount of hot solvent and then allowed to recrystallize.
-
Solution 2: Optimize the solvent system. The ideal solvent system will maximize the solubility of the impurities while minimizing the solubility of the desired compound at the final crystallization temperature.
-
-
Insufficient Washing: The mother liquor, which is rich in impurities, may not be completely removed from the crystal surface.
-
Solution: Wash the filtered crystals with a cold anti-solvent in which this compound has very low solubility. This will displace the impurity-rich mother liquor without dissolving a significant amount of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Clindamycin that can interfere with the purification of this compound?
A1: The most common impurities include Lincomycin (the starting material for the semi-synthesis of Clindamycin), 7-epiclindamycin (an epimer of Clindamycin), and Clindamycin A (the main component from which this compound needs to be separated). Other related substances and degradation products may also be present.
Q2: What is a typical mobile phase composition for the preparative HPLC separation of this compound?
A2: A typical mobile phase for the reverse-phase preparative HPLC separation of this compound would consist of an aqueous buffer and an organic modifier. For example, a gradient of acetonitrile in a low pH buffer (e.g., 0.1% formic acid or phosphoric acid in water, adjusted to a pH between 2.5 and 4.0) is a good starting point. The exact gradient profile will need to be optimized based on the specific impurity profile of your crude material.
Q3: What is the role of temperature in the crystallization of this compound?
A3: Temperature plays a crucial role in controlling the solubility of this compound in the chosen solvent system. Typically, the crude material is dissolved in a solvent at an elevated temperature to ensure complete dissolution. Then, the solution is slowly cooled to decrease the solubility and induce crystallization. A controlled, often stepwise, cooling process is critical for forming large, high-purity crystals and maximizing yield.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the purity of this compound. A validated analytical HPLC method should be used to assess the purity of the starting material, in-process samples, and the final product.
Q5: Are there any safety precautions I should be aware of when working with the solvents used for this compound purification?
A5: Yes, many of the organic solvents used in both chromatography and crystallization (e.g., acetonitrile, n-butanol, ethanol) are flammable and can be harmful if inhaled or in contact with skin. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent before use.
Data Presentation
Table 1: Summary of Quantitative Data for Clindamycin Purification Strategies
| Purification Method | Key Parameters | Purity Achieved | Yield | Reference |
| Crystallization | Solvent: n-butanol/water, Stepped cooling | High Purity | 93.1% | |
| Crystallization | Solvent: Ethanol/water, Rapid cooling | Lower Purity | ~85% | |
| Preparative HPLC | Mobile Phase: Acetonitrile/water with pH adjustment | >99% (typical goal) | Variable, dependent on loading and fraction cutting | General Knowledge |
Experimental Protocols
Protocol 1: Preparative HPLC for High-Purity this compound
-
Sample Preparation: Dissolve the crude Clindamycin mixture in the initial mobile phase to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic System:
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV at 210 nm.
-
-
Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
-
Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the loading study results.
-
Run a linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Hold at 40% Mobile Phase B for 5 minutes.
-
Return to initial conditions of 5% Mobile Phase B and re-equilibrate.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram. Start collecting just before the this compound peak begins to elute and stop just after the peak returns to baseline.
-
Post-Processing: Analyze the collected fractions using an analytical HPLC method to confirm purity. Pool the high-purity fractions and remove the solvent under reduced pressure.
Protocol 2: Crystallization of Clindamycin Phosphate
This protocol is adapted from a patented method for crystallizing Clindamycin Phosphate, a common salt form of Clindamycin.
-
Dissolution: In a suitable reaction vessel, add the crude Clindamycin Phosphate to a mixture of n-butanol and water (e.g., a weight ratio of crude:water:n-butanol of approximately 1:2:1.6). Heat the mixture to 78-80°C with stirring until the solid is completely dissolved.
-
Decolorization: Add a small amount of activated carbon to the hot solution and stir for 30 minutes to remove colored impurities.
-
Filtration: Filter the hot solution to remove the activated carbon and any other insoluble materials.
-
Concentration: Concentrate the filtrate under reduced pressure until the onset of crystallization is observed.
-
Controlled Cooling and Crystallization:
-
Maintain the temperature at 58-60°C and stir for 1 hour.
-
Initiate a stepped cooling program:
-
Cool to 50-55°C at a rate of 0.025-0.035°C/min.
-
Cool to 45-50°C at a rate of 0.045-0.055°C/min.
-
Cool to 35-45°C at a rate of 0.07-0.08°C/min.
-
Cool to 25-35°C at a rate of 0.14-0.16°C/min.
-
Cool to 25°C at a rate of 0.24-0.26°C/min.
-
-
Once at 25°C, continue stirring for 1 hour to allow for crystal growth.
-
-
Isolation and Drying:
-
Filter the crystal slurry and wash the filter cake with cold n-butanol.
-
Dry the crystals under vacuum to obtain the high-purity Clindamycin Phosphate.
-
Visualizations
Caption: A typical workflow for the purification of high-purity this compound.
Caption: A decision-making diagram for troubleshooting poor HPLC peak resolution.
Validation & Comparative
Comparative Analysis of Clindamycin and Clindamycin B Toxicity: A Review of Available Data
A comprehensive comparative analysis of the toxicity profiles of Clindamycin and its related compound, Clindamycin B, is currently hindered by a significant lack of publicly available toxicological data for this compound. While extensive research has characterized the adverse effects of Clindamycin, a widely used lincosamide antibiotic, similar studies on this compound (CAS 18323-43-8), often classified as an impurity or a related substance, are not found in the accessible scientific literature. Safety Data Sheets (SDS) for this compound consistently report that no toxicological data is available.
This guide, therefore, focuses on presenting a detailed overview of the known toxicity of Clindamycin, supported by experimental data and methodologies, to provide a reference for researchers, scientists, and drug development professionals. The absence of data for this compound precludes a direct comparison at this time.
Clindamycin Toxicity Profile
Clindamycin's toxicity is well-documented, with the most significant adverse effect being Clostridioides difficile-associated diarrhea (CDAD), which can lead to pseudomembranous colitis.[1] Other reported toxicities include gastrointestinal disturbances, and in rare cases, liver and kidney dysfunction.
Quantitative Toxicity Data for Clindamycin
The following tables summarize key quantitative data on the toxicity of Clindamycin from various studies.
| Parameter | Species | Route of Administration | Value | Reference |
| Oral LD50 | Mouse | Oral | 2540 mg/kg | DrugBank |
| Oral LD50 | Rat | Oral | 2190 mg/kg | DrugBank |
Table 1: Acute Toxicity of Clindamycin.
| Cell Line | Assay | Concentration | Effect | Reference |
| Dental Pulp Stem Cells (DPSCs) | MTS Assay | 30 - 1000 µg/ml | Dose-dependent decrease in cell viability and proliferation | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTS Assay | 30 - 1000 µg/ml | Dose-dependent decrease in cell viability and proliferation | [2] |
| Human Chondrocytes | LDH Assay | 0.5 mg/mL | Lower cytotoxicity compared to higher concentrations of gentamicin | [3] |
Table 2: In Vitro Cytotoxicity of Clindamycin.
Experimental Protocols for Assessing Clindamycin Toxicity
Detailed methodologies are crucial for the accurate assessment of drug toxicity. The following are summaries of key experimental protocols used in the evaluation of Clindamycin's adverse effects.
Animal Model of Clindamycin-Induced Colitis
The hamster model is a well-established in vivo system for studying Clindamycin-associated colitis.[4][5][6]
-
Objective: To induce and study the pathogenesis of C. difficile-associated colitis following Clindamycin administration.
-
Methodology:
-
Animal Model: Syrian golden hamsters are commonly used.[5]
-
Induction of Colitis: Hamsters are treated with Clindamycin, typically through oral or subcutaneous administration. This disrupts the normal gut microbiota.[5]
-
Challenge (Optional but common): Following antibiotic treatment, animals are challenged with a toxigenic strain of Clostridium difficile.[5]
-
Observation: Animals are monitored for clinical signs of disease, including diarrhea (wet tail), lethargy, ruffled fur, and mortality.[5]
-
Pathological Analysis: At the end of the study or upon euthanasia, the cecum and colon are collected for gross pathological and histological examination to assess for inflammation, edema, hemorrhage, and pseudomembrane formation.[5]
-
Toxin Analysis: Cecal contents can be analyzed for the presence of C. difficile toxins A and B using enzyme-linked immunosorbent assays (ELISA).[7]
-
In Vitro Cytotoxicity Assays
In vitro assays are essential for determining the direct cytotoxic effects of a compound on different cell types.
-
Lactate Dehydrogenase (LDH) Assay:
-
Principle: This assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[2][3]
-
Methodology:
-
Cells (e.g., human chondrocytes) are cultured in 96-well plates.[3]
-
The cells are exposed to varying concentrations of Clindamycin for a defined period (e.g., 24 hours).[3]
-
A sample of the cell culture supernatant is collected.
-
The LDH reagent is added to the supernatant, and the enzymatic reaction is measured spectrophotometrically.[3]
-
The amount of LDH released is proportional to the number of lysed cells.
-
-
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells reduce the MTS tetrazolium compound into a colored formazan product.[2]
-
Methodology:
-
Cells (e.g., DPSCs, HUVECs) are seeded in 96-well plates.[2]
-
The cells are treated with different concentrations of Clindamycin.
-
The MTS reagent is added to each well and incubated.
-
The absorbance of the formazan product is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2]
-
-
Signaling Pathway of Clindamycin-Associated C. difficile Infection
The primary mechanism of Clindamycin's severe gastrointestinal toxicity is indirect, stemming from the disruption of the normal gut flora, which allows for the overgrowth of toxigenic C. difficile.[8][9]
Caption: Mechanism of Clindamycin-Associated C. difficile Infection.
Conclusion
While a direct comparative toxicological analysis of Clindamycin and this compound is not feasible due to the absence of data on the latter, the toxicity profile of Clindamycin is well-characterized. The primary concern with Clindamycin use is the risk of C. difficile-associated diarrhea, a consequence of its disruption of the gut microbiome. Further research into the toxicological properties of Clindamycin-related impurities, such as this compound, is warranted to fully understand the safety profile of the active pharmaceutical ingredient and its formulations. This would require dedicated toxicological studies, including both in vitro and in vivo assessments, following established protocols similar to those used for Clindamycin.
References
- 1. Clindamycin - Wikipedia [en.wikipedia.org]
- 2. Comparative evaluation of the cytotoxic and angiogenic effects of minocycline and clindamycin — An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clindamycin-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Clindamycin-associated colitis due to a toxin-producing species of Clostridium in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clostridioides (formerly Clostridium) difficile–Induced Diarrhea - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. Impact of Clindamycin on the Oral-Gut Axis: Gastrointestinal Side Effects and Clostridium difficile Infection in 45 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
Cross-Reactivity of Clindamycin and Related Compounds in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of clindamycin and its structurally related compounds in immunoassays. Understanding the specificity of immunoassays is critical for accurate quantification of the target analyte and for avoiding misleading results due to the presence of metabolites or other similar molecules. This guide summarizes available experimental data on cross-reactivity and provides detailed experimental protocols to aid in the design and interpretation of immunoassays for clindamycin.
Understanding Immunoassay Cross-Reactivity
Immunoassay specificity is a crucial parameter that defines the extent to which an assay's antibodies bind to non-target molecules that are structurally similar to the target analyte. This binding is known as cross-reactivity and can lead to inaccurate measurements, including false-positive results or overestimation of the analyte concentration. Cross-reactivity is typically determined by measuring the concentration of the related compound required to produce a 50% inhibition of the signal (IC50) and comparing it to the IC50 of the target analyte.
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Related Compound) x 100
Comparative Analysis of Cross-Reactivity
The following table summarizes the cross-reactivity of various compounds in a monoclonal antibody-based immunoassay for clindamycin. The data is derived from a heterologous competitive enzyme-linked immunosorbent assay (ELISA) developed for the detection of clindamycin.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | Structural Relationship to Clindamycin |
| Clindamycin | 0.3 | 100 | Target Analyte |
| Lincomycin | 1.2 | 25 | Precursor to Clindamycin |
| Pirlimycin | - | 3.28[1] | A related lincosamide antibiotic |
| Clindamycin Sulfoxide | - | Low (not quantified) | Major metabolite |
| N-desmethylclindamycin | - | Low (not quantified) | Minor metabolite |
| Chloramphenicol | - | <0.01[1] | Structurally unrelated antibiotic |
| Tetracycline | - | <0.01[1] | Structurally unrelated antibiotic |
| Erythromycin | - | <0.01[1] | Structurally unrelated antibiotic |
Experimental Protocols
Competitive ELISA for Clindamycin Cross-Reactivity Testing
This protocol outlines the key steps for a heterologous indirect competitive ELISA (ic-ELISA) to determine the cross-reactivity of compounds with anti-clindamycin antibodies.
1. Reagents and Materials:
- Anti-Clindamycin monoclonal antibody
- Clindamycin standard solutions
- Solutions of potential cross-reactants (e.g., Lincomycin, Clindamycin Sulfoxide)
- Coating antigen (a clindamycin derivative different from the immunogen)
- 96-well microtiter plates
- Bovine Serum Albumin (BSA) for blocking
- Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2M H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Assay buffer (e.g., PBS)
2. Procedure:
- Coating: Dilute the coating antigen in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at 37°C.
- Washing: Wash the plate three times with wash buffer.
- Competitive Reaction: Add 50 µL of the standard clindamycin solution or the test compound solution at various concentrations to the wells. Immediately add 50 µL of the diluted anti-clindamycin monoclonal antibody to each well. Incubate for 1 hour at 37°C.
- Washing: Wash the plate three times with wash buffer.
- Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
- Washing: Wash the plate five times with wash buffer.
- Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
- Stopping the Reaction: Add 50 µL of the stop solution to each well.
- Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate) using a microplate reader.
3. Data Analysis:
- Plot a standard curve of absorbance versus the logarithm of the clindamycin concentration.
- Determine the IC50 value for clindamycin (the concentration that causes 50% inhibition of the maximum signal).
- Similarly, determine the IC50 values for each of the tested cross-reactants.
- Calculate the percent cross-reactivity for each compound using the formula mentioned above.
Visualizations
Caption: Workflow of a competitive ELISA for clindamycin detection.
Caption: Structural relationships of clindamycin and related compounds.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of Clindamycin B with its parent compound, Clindamycin, and other related lincosamide antibiotics. The focus is on providing a clear, data-driven comparison of their chemical structures, in vitro antimicrobial activity, and pharmacokinetic profiles to inform research and drug development efforts.
Chemical Structures and Physicochemical Properties
Clindamycin is a semi-synthetic antibiotic derived from Lincomycin. This compound is recognized as a related substance and impurity in the synthesis of Clindamycin. The structural differences, primarily in the substitution at the C4 position of the proline moiety, are key to their distinct properties. Pirlimycin is another synthetic analogue of Clindamycin.
Table 1: Physicochemical Properties of Clindamycin and Related Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Clindamycin | C₁₈H₃₃ClN₂O₅S | 424.98 |
| This compound | C₁₇H₃₁ClN₂O₅S | 410.96 |
| Lincomycin | C₁₈H₃₄N₂O₆S | 406.54 |
| Pirlimycin | C₁₇H₃₁ClN₂O₅S | 410.95 |
In Vitro Antimicrobial Activity: A Comparative Overview
The primary mechanism of action for lincosamides is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[3]
The following table summarizes the available MIC data for Clindamycin and Lincomycin against two clinically significant Gram-positive pathogens.
Table 2: Minimum Inhibitory Concentration (MIC) Data (μg/mL)
| Organism | Clindamycin | Lincomycin |
| Staphylococcus aureus | 0.016 - >256[3] | 0.5 - >256 |
| Streptococcus pyogenes | <0.015 - >64[3] | 0.06 - >4 |
Note: The wide range in MIC values reflects the variability among different bacterial strains and the development of resistance.
Pharmacokinetic Profiles
The pharmacokinetic properties of lincosamides determine their absorption, distribution, metabolism, and excretion, which in turn influence their clinical efficacy.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Clindamycin | Lincomycin | Pirlimycin |
| Bioavailability (Oral) | ~90%[3] | 25-50% | Data not readily available |
| Protein Binding | 60-94% | ~72% | Data not readily available |
| Elimination Half-life | 2-3 hours[3] | 4.4 - 5.4 hours | Data not readily available |
| Metabolism | Hepatic | Hepatic | Data not readily available |
| Excretion | Bile and Urine[3] | Bile and Urine | Data not readily available |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the in vitro antimicrobial activity of this compound and other related compounds against susceptible bacterial strains.[5][6][7][8]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (Clindamycin, this compound, Lincomycin, Pirlimycin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pyogenes ATCC 19615)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.
-
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Lincosamides exert their antibacterial effect by targeting the bacterial ribosome, a critical component of protein synthesis.
The diagram above illustrates how lincosamides bind to the 50S subunit of the bacterial ribosome, interfering with the transpeptidation reaction and inhibiting the elongation of the polypeptide chain. This ultimately halts protein synthesis, leading to the bacteriostatic effect.
Conclusion
This guide provides a comparative overview of this compound and related lincosamide compounds based on currently available data. While Clindamycin remains a clinically important antibiotic, a comprehensive understanding of its related compounds, such as this compound, is crucial for quality control and the development of new antimicrobial agents. The lack of specific antimicrobial activity data for this compound highlights an area for future experimental investigation. The provided experimental protocol offers a standardized method to generate this valuable data, which would allow for a more complete and direct comparison. Further research into the structure-activity relationships of these compounds could lead to the design of novel lincosamides with improved efficacy and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Clindamycin - Wikipedia [en.wikipedia.org]
- 4. Isolation and identification of two unknown impurities from the raw material of clindamycin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing. [bio-protocol.org]
- 6. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. journals.asm.org [journals.asm.org]
Comparative Genotoxicity Analysis: Clindamycin and its Impurity Clindamycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available genotoxicity data for the antibiotic Clindamycin and its related impurity, Clindamycin B. The objective is to present a clear, data-driven comparison to inform research and drug development activities.
Executive Summary
A comprehensive review of publicly available data reveals that while Clindamycin has undergone standard genotoxicity testing with negative results, there is a notable absence of specific genotoxicity data for its impurity, this compound. This guide summarizes the known genotoxic profile of Clindamycin and outlines the standard methodologies for the assays it has been subjected to. The lack of data on this compound underscores the importance of evaluating the genotoxic potential of impurities in active pharmaceutical ingredients (APIs).
Data Presentation: Genotoxicity of Clindamycin
Quantitative data from direct comparative studies between Clindamycin and this compound is not available in the public domain. However, genotoxicity data for Clindamycin has been reported.
| Substance | Genotoxicity Assay | Test System | Result | Reference |
| Clindamycin | Ames Salmonella Reversion Test | Salmonella typhimurium | Negative | [1] |
| Clindamycin | In vivo Rat Micronucleus Test | Sprague Dawley Rats | Negative | [1] |
| This compound | Various | Not specified | No data available | N/A |
Experimental Protocols
Detailed methodologies for key genotoxicity assays are provided below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[2][3]
-
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test substance is assessed for its ability to cause a reverse mutation, restoring the gene function and allowing the bacteria to grow on a histidine-free medium.[3]
-
Methodology:
-
Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[4]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[3]
-
2. In Vivo Mammalian Erythrocyte Micronucleus Test
This assay is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts in bone marrow or peripheral blood of animals.[5]
-
Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division.[6]
-
Methodology:
-
Test System: Typically, rodents (mice or rats) are used.[5]
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.[5]
-
Sample Collection: At appropriate time points after exposure, bone marrow or peripheral blood samples are collected.
-
Slide Preparation: The collected cells are smeared onto microscope slides and stained.
-
Analysis: Polychromatic erythrocytes (immature red blood cells) are analyzed for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxic activity.[7]
-
3. Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8]
-
Principle: Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[9]
-
Methodology:
-
Cell Preparation: A suspension of single cells is prepared from the tissue of interest or from in vitro cultures.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and are then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.
-
Workflow Visualization
The following diagram illustrates a typical workflow for assessing the genotoxicity of a test compound.
Caption: A standard workflow for genotoxicity testing of a compound.
Conclusion
Based on available data, Clindamycin is not considered genotoxic, as demonstrated by negative results in the Ames test and an in vivo micronucleus test.[1] However, the genotoxic potential of its impurity, this compound, remains uncharacterized in publicly accessible literature. For a complete safety profile, it is crucial that impurities of pharmaceutical products also undergo appropriate genotoxicity assessment. Researchers and drug development professionals are advised to consider this data gap in their risk assessments.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 21stcenturypathology.com [21stcenturypathology.com]
A Comparative Guide to the In Vivo Efficacy of Clindamycin Formulations
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between available formulations of an antibiotic is critical for optimizing therapeutic outcomes. This guide provides an objective comparison of the in vivo efficacy of commonly used forms of Clindamycin, primarily focusing on Clindamycin Phosphate and Clindamycin Hydrochloride, as the term "Clindamycin B" does not correspond to a recognized derivative in scientific literature. It is presumed that the query refers to a comparison between these established formulations.
Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] It is available in various salt forms, which are prodrugs that are converted to active Clindamycin in the body.[4][5] The most common forms are Clindamycin Phosphate, Clindamycin Hydrochloride, and Clindamycin Palmitate.[4][5] While all forms are designed to deliver the active Clindamycin molecule, their physicochemical properties can influence their absorption, distribution, and ultimately, their in vivo efficacy in different applications.
Quantitative Data Summary
Direct comparative in vivo efficacy studies between different Clindamycin salts are limited. However, existing research provides valuable insights. The following tables summarize key findings from studies comparing different formulations of Clindamycin.
Table 1: Comparison of Two Intravenous Clindamycin Phosphate Formulations in a Mouse Systemic Infection Model
| Bacterial Strain | Formulation | Median Effective Dose (ED₅₀) (mg/kg) | Survival Rate at Highest Dose |
| S. aureus Smith | Midocin® | 1.08 | 100% |
| Dalacin® S Injection | 1.15 | 100% | |
| S. pneumoniae type I | Midocin® | 0.56 | 100% |
| Dalacin® S Injection | 0.52 | 100% |
Source: Adapted from a 2025 study comparing two intravenous formulations of clindamycin phosphate.[6]
Table 2: In Vivo Efficacy of Generic Clindamycin Products Compared to the Original Compound in a Neutropenic Mouse Thigh Infection Model
| Compound | Maximum Effect (Emax) (log₁₀ CFU/g) | Bacteriostatic Dose (BD) (mg/kg/24h) | 1-log Kill Dose (1LKD) (mg/kg/24h) |
| Original Clindamycin | 6.98 | 267 | 529 ± 63 |
| Generic Product 1 | 3.85 | >1200 | Not Achieved |
| Generic Product 2 | 2.50 | >1200 | Not Achieved |
| Generic Product 3 | 1.40 | >1200 | Not Achieved |
| Generic Product 4 | 2.00 | >1200 | Not Achieved |
Source: Adapted from a 2015 study on the in vivo efficacy of generic clindamycin products.[7]
Experimental Protocols
Mouse Systemic Infection Model for Intravenous Clindamycin Phosphate Comparison[6]
-
Animal Model: Male ddY mice.
-
Bacterial Strains: Staphylococcus aureus Smith and Streptococcus pneumoniae type I.
-
Infection: Mice were intraperitoneally inoculated with the bacterial suspension.
-
Treatment: Two different intravenous formulations of Clindamycin Phosphate (Midocin® and Dalacin® S Injection) were administered subcutaneously twice, 1 and 5 hours after infection.
-
Efficacy Assessment: The survival rate was observed for 7 days post-infection. The median effective dose (ED₅₀) was calculated based on the survival rates at different doses.
Neutropenic Mouse Thigh Infection Model for Generic Clindamycin Comparison[7]
-
Animal Model: Neutropenic female ICR:CD-1 mice.
-
Bacterial Strain: Staphylococcus aureus GRP-0057 (a clinical isolate).
-
Infection: Mice were inoculated in the thigh muscle with the bacterial suspension.
-
Treatment: Various doses of the original clindamycin compound and four generic products were administered.
-
Efficacy Assessment: The number of colony-forming units (CFU) per gram of thigh muscle was determined after 24 hours of treatment. The maximum effect (Emax), bacteriostatic dose (BD), and 1-log kill dose (1LKD) were calculated using a dose-response model.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for Clindamycin involves the inhibition of bacterial protein synthesis, which is crucial for bacterial growth and virulence.
References
- 1. Clindamycin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 4. drugs.com [drugs.com]
- 5. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of Clindamycin and its Primary Related Compound, Clindamycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical stability of the antibiotic Clindamycin and its closely related compound, Clindamycin B. The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are instrumental in understanding the intrinsic stability of a drug molecule and in the development of stability-indicating analytical methods. This document summarizes available data from such studies, details relevant experimental protocols, and visualizes key processes to aid in research and drug development.
Executive Summary
Clindamycin, a lincosamide antibiotic, is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress. Its primary related substance, this compound, is an impurity that is closely monitored during stability studies. While comprehensive, direct comparative stability studies with quantitative degradation data for this compound are not extensively available in the public domain, this guide compiles the existing stability data for Clindamycin from forced degradation studies and discusses the role of this compound as a critical quality attribute.
Comparative Stability Data
| Stress Condition | Reagent/Condition | Duration & Temperature | Clindamycin Degradation (%) | This compound Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 4 hours at 60°C | Significant Degradation | Data not available | |
| Base Hydrolysis | 0.1N NaOH | 4 hours at 60°C | Significant Degradation | Data not available | |
| Oxidative Degradation | 3% H₂O₂ | 30 minutes at room temperature | Major degradants formed | Data not available | |
| Oxidative Degradation | 20% H₂O₂ | 30 minutes at 60°C | 8.7% | Data not available | |
| Thermal Degradation | 105°C | 24 hours | Degradation observed | Data not available | |
| Photolytic Degradation | 1.2 million lux hours | 24 hours | Degradation observed | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating stability studies. The following are representative protocols for forced degradation and analysis of Clindamycin.
Forced Degradation Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating methods. A typical forced degradation study for Clindamycin involves the following steps:
-
Preparation of Stock Solution: A stock solution of Clindamycin is prepared in a suitable solvent, such as a mixture of acetonitrile and water.
-
Application of Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with an acid (e.g., 0.1N HCl) and heated (e.g., at 60°C for 4 hours).
-
Base Hydrolysis: The stock solution is treated with a base (e.g., 0.1N NaOH) and heated (e.g., at 60°C for 4 hours).
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3-20% H₂O₂) at room temperature or elevated temperature for a specified duration.
-
Thermal Degradation: The drug substance is exposed to dry heat (e.g., 105°C for 24 hours).
-
Photolytic Degradation: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Neutralization and Dilution: After exposure to acidic or basic conditions, the samples are neutralized. All stressed samples are then diluted to a suitable concentration for analysis.
-
Analysis: The stressed samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.
-
Chromatographic System: A common setup includes a C18 or C8 reversed-phase column.
-
Mobile Phase: A typical mobile phase might consist of a mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The composition can be isocratic or a gradient.
-
Detection: UV detection at a wavelength of around 210 nm is often used.
-
Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The validation process ensures that the method can separate Clindamycin from its known impurities, including this compound, and any degradation products formed during the stability studies.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in stability testing.
Caption: Workflow of a typical forced degradation study for Clindamycin.
Caption: Logical relationship of a stability-indicating method validation process.
Conclusion
The stability of Clindamycin is a well-documented area, with established degradation pathways under various stress conditions. While direct comparative stability data for this compound is limited, its role as a critical impurity necessitates its effective separation and quantification by a validated stability-indicating method. The protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to design and execute robust stability studies for Clindamycin and to effectively monitor its related substances, ensuring the quality, safety, and efficacy of the final drug product.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Clindamycin B
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of Clindamycin B, an antibiotic substance used in research and development. Adherence to these guidelines is paramount for maintaining a safe laboratory environment, protecting environmental health, and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to shield from dust and aerosols.
-
Lab Coat: A protective lab coat should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a dust respirator is necessary.
Handle this compound in a well-ventilated area to avoid the inhalation of dust or vapors.[1] Avoid all personal contact with the substance, including inhalation. In case of a spill, it is important to avoid generating dust. For dry spills, use dry clean-up procedures. For wet spills, vacuum or shovel the material into a labeled container for disposal.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with many pharmaceutical compounds, is governed by a hierarchy of waste management principles: reduction, reuse, recycling, and finally, disposal. All waste must be handled in accordance with local, state, and federal regulations.[2]
Step 1: Classification of this compound Waste
First, determine the nature of the this compound waste. This will dictate the appropriate disposal stream.
-
Unused or Expired Pure this compound: This is considered the primary chemical waste.
-
Contaminated Materials: This includes items like gloves, filter paper, and vials that have come into direct contact with this compound.
-
Stock Solutions: Concentrated solutions of this compound are considered hazardous chemical waste.[3]
-
Contaminated Culture Media: Media containing this compound should be treated as chemical waste.[3]
Step 2: Segregation and Collection
Properly segregate this compound waste at the point of generation to prevent cross-contamination.
-
Solid Waste: Collect pure this compound powder and contaminated solids (e.g., paper towels, gloves) in a dedicated, clearly labeled, and sealed waste container.[1] The container should be puncture-resistant and have a secure lid.
-
Liquid Waste: Collect stock solutions and other liquid waste containing this compound in a separate, leak-proof, and clearly labeled container. Do not discharge this compound solutions to sewer systems.[1]
Step 3: Primary Disposal Methods
The recommended disposal method for this compound is through a licensed chemical destruction facility.
-
Controlled Incineration: The preferred method for final disposal is controlled incineration with flue gas scrubbing.[1] This process ensures the complete destruction of the active pharmaceutical ingredient. High-temperature incineration (above 1,200°C) is ideal for pharmaceutical waste.
-
Licensed Waste Management Service: Engage a certified hazardous waste disposal company to collect and manage the disposal of this compound waste. Ensure they provide documentation tracking the waste from your facility to its final disposal site.
Step 4: Disposal of Empty Containers
Containers that held this compound must also be managed properly to remove any residual chemical hazard.
-
Triple Rinse: The container should be triple rinsed with a suitable solvent (or an equivalent method).[1]
-
Recycling/Reconditioning: After thorough cleaning, the container can be offered for recycling or reconditioning.[1]
-
Disposal: If recycling is not an option, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill, as permitted by local regulations.[1]
Quantitative Data: Thermal Degradation of Clindamycin
While specific regulatory concentration limits for this compound disposal are determined by local and national authorities, thermal degradation data provides insight into the temperatures required for its destruction. The following table summarizes key thermal characteristics for Clindamycin HCl, a related compound, which can serve as a reference.
| Parameter | Temperature (°C) | Observation |
| Melting Point | ~140 °C | Substance melts. |
| Onset of Degradation | ~155 °C | Signs of thermal degradation appear. |
| Full Degradation | ~175 °C | The compound shows full degradation. |
| Decomposition | ~329 °C | A mild endothermic peak may be attributed to drug decomposition. |
(Data derived from studies on Clindamycin HCl and may be used as a scientific reference for this compound)[4]
Experimental Protocol: Not Applicable
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these rigorous disposal procedures, laboratories can ensure they are operating safely, protecting the environment from the uncontrolled release of antibiotics, and maintaining full compliance with all relevant regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Clindamycin B
For laboratory professionals engaged in drug development and research, ensuring safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Clindamycin B, a lincosamide antibiotic. Adherence to these procedural steps is critical to mitigate risks and ensure a secure laboratory environment.
Operational Plan: Handling and Disposal of this compound
This section outlines a step-by-step protocol for the safe management of this compound from receipt to disposal.
1. Pre-Handling Preparations:
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment and the quantities of this compound to be used.
-
Familiarization with SDS: All personnel must read and understand the Safety Data Sheet (SDS) for this compound.[1]
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to avoid the formation and inhalation of dust and aerosols.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Gloves must be inspected for integrity before each use.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory. If there is a splash hazard, a face shield should also be worn.
-
Body Protection: A lab coat or a protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[2]
-
Respiratory Protection: If engineering controls like a fume hood are not available or are insufficient, respiratory protection must be worn.[3]
3. Handling Procedures:
-
Weighing: Weighing of this compound powder should be performed in a ventilated balance enclosure or a fume hood to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
General Handling: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling, even if gloves were worn.[1][4]
4. Spill Management:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: For dry spills, carefully collect the material using a method that avoids dust generation, such as a damp cloth or a HEPA-filtered vacuum.[5][6] Do not dry sweep. For liquid spills, absorb with an inert material.
-
Disposal: Place all contaminated materials into a sealed, appropriately labeled container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
5. Disposal Plan:
-
Waste Classification: this compound waste should be treated as chemical waste.
-
Containerization: Collect all waste, including unused material and contaminated disposables (gloves, wipes, etc.), in a suitable, closed, and clearly labeled container.[1]
-
Disposal Method: Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains or waterways.[1]
-
Packaging Disposal: Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Glove Standard | EN 374 | [1] |
| Eye Protection Standard | 29 CFR 1910.133 or EN166 | [7] |
| Oral LD50 (Rat) | 2,193 mg/kg (for Clindamycin hydrochloride) | [8] |
Experimental Workflow and Safety Protocols
The following diagrams illustrate the necessary procedural flows for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Spill Response for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. osha.gov [osha.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. vionausa.com [vionausa.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
